Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring
Preparation Methods
The synthesis of Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where electrophiles replace specific functional groups.
Scientific Research Applications
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has similar functional groups but a different core structure, leading to different properties and applications.
Other benzothiophene derivatives: These compounds share the benzothiophene ring but differ in their substituents, affecting their reactivity and uses.
This compound stands out due to its unique combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H25NO3S |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
ethyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-6-21-16(20)14-12-8-7-11(17(3,4)5)9-13(12)22-15(14)18-10(2)19/h11H,6-9H2,1-5H3,(H,18,19) |
InChI Key |
VGSHFACDAVDNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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